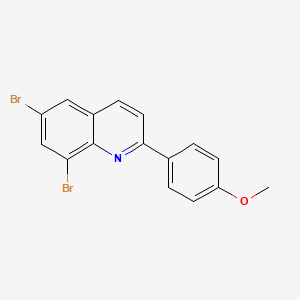

6,8-Dibromo-2-(4-methoxyphenyl)quinoline

Description

Properties

IUPAC Name |

6,8-dibromo-2-(4-methoxyphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO/c1-20-13-5-2-10(3-6-13)15-7-4-11-8-12(17)9-14(18)16(11)19-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHJPPGMNPVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6,8-Dibromo-2-(4-methoxyphenyl)quinoline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent mixture of dimethylformamide and water . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods

Industrial production of 6,8-Dibromo-2-(4-methoxyphenyl)quinoline may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-methoxyphenyl)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

6,8-Dibromo-2-(4-methoxyphenyl)quinoline has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.

Chemical Biology: It serves as a probe in various biochemical assays to study enzyme activities and protein interactions

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Impact on Electronic Properties:

- Electron-donating groups (e.g., 4-OCH₃): Increase electron density on the quinoline ring, intensifying π–π* transitions and red-shifting UV absorption .

- Electron-withdrawing groups (e.g., 4-Cl, 4-F) : Enhance electron affinity but reduce UV absorption intensity. Chloro derivatives exhibit stronger electron-withdrawing effects than fluoro .

Pharmacological Activity

For example, 6,8-dibromoquinoline derivatives inhibit tumor cell lines, with chloro and methoxy substituents showing enhanced efficacy compared to fluoro analogues . The morpholinophenyl derivative (MW 448.17) is noted for high purity (>90%), suggesting suitability for drug development .

Spectroscopic Comparison

- UV-vis : The 4-methoxyphenyl derivative (λmax ~340 nm) absorbs more intensely than chloro or fluoro analogues due to charge-transfer contributions from the OCH₃ group .

- ¹H NMR: Methoxy protons in the target compound resonate at δ 3.88, distinct from δ 4.06 (quinoline OCH₃), enabling precise structural confirmation .

Biological Activity

6,8-Dibromo-2-(4-methoxyphenyl)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, interaction with biological targets, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6,8-dibromo-2-(4-methoxyphenyl)quinoline is CHBrN, with a molecular weight of approximately 393.07 g/mol. The compound features two bromine atoms at the 6 and 8 positions of the quinoline ring and a methoxyphenyl group at the 2 position. This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential of 6,8-dibromo-2-(4-methoxyphenyl)quinoline as an anticancer agent. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Cycle Arrest : In vitro studies indicated that this compound can induce cell cycle arrest in the G1 phase. For instance, when tested on MCF-7 breast cancer cells, it resulted in a notable increase in G1 phase population while decreasing S and G2/M phase populations .

- Induction of Apoptosis : The compound also promotes apoptosis in cancer cells. Flow cytometry analyses revealed an increase in Annexin V-positive cells after treatment with 1.87 μM of the compound, indicating enhanced early and late apoptotic cell populations compared to control groups .

The mechanism by which 6,8-dibromo-2-(4-methoxyphenyl)quinoline exerts its anticancer effects involves several pathways:

- Mitochondrial Membrane Potential (MMP) : Treatment with the compound led to a significant decrease in MMP in MCF-7 cells, which is often associated with the initiation of apoptosis .

- Protein Interactions : The compound's bromine substituents may facilitate interactions with proteins involved in cancer progression. Structural studies suggest that it could potentially intercalate into DNA or interact with specific receptors that modulate cellular signaling pathways .

Comparative Analysis

To better understand the biological activity of 6,8-dibromo-2-(4-methoxyphenyl)quinoline, it is useful to compare it with other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromoquinoline | Single bromine substitution | Antimicrobial activity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Anticancer and antimicrobial properties |

| 4-Methoxyquinoline | Methoxy group at position 4 | Limited reactivity compared to dibrominated forms |

| 6,8-Dibromoquinoline | Two bromine substitutions | Similar reactivity but lacks methoxy group |

The presence of both bromine atoms and a methoxyphenyl substituent enhances the biological activity of 6,8-dibromo-2-(4-methoxyphenyl)quinoline compared to simpler derivatives.

Case Studies

- Antiproliferative Screening : A study reported that derivatives similar to 6,8-dibromo-2-(4-methoxyphenyl)quinoline exhibited IC50 values comparable to established anticancer drugs like Lapatinib, showcasing their potential as effective treatments against resistant cancer types .

- Inhibition Studies : Another investigation into related quinoline derivatives demonstrated their ability to inhibit viral replication and bacterial growth, indicating a broader spectrum of biological activity beyond anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.